2,4,7-Trihydroxy-9,10-dihydrophenanthrene
Overview
Description
2,4,7-Trihydroxy-9,10-dihydrophenanthrene is a dihydrophenanthrene derivative that can be isolated from the air-dried whole plant of Pholidota chinensis Lindl. This compound has shown potent activities in various assays, including DPPH radical-scavenging, with an IC50 value of 16.2 μM .
Preparation Methods
2,4,7-Trihydroxy-9,10-dihydrophenanthrene can be synthesized through the hydroxylation and hydrogenation of phenanthrene. The compound is typically isolated from natural sources, such as the Pholidota chinensis Lindl. plant, through extraction and purification processes involving solvents like ethanol . Industrial production methods may involve similar extraction techniques, followed by large-scale purification processes to obtain the compound in sufficient quantities for research and application .
Chemical Reactions Analysis
2,4,7-Trihydroxy-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: Hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4,7-Trihydroxy-9,10-dihydrophenanthrene has several scientific research applications:
Chemistry: It is used as a model compound in studies of radical scavenging and antioxidant activities.
Biology: The compound’s ability to inhibit nitric oxide production makes it valuable in studies related to inflammation and immune responses.
Medicine: Its radical-scavenging properties are explored for potential therapeutic applications in diseases involving oxidative stress.
Industry: The compound can be used in the development of materials with antioxidant properties
Mechanism of Action
The mechanism of action of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene involves its ability to scavenge free radicals and inhibit nitric oxide production. This activity is primarily due to the presence of hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species. The compound’s effects on molecular targets and pathways, such as NF-κB and metabolic enzymes, contribute to its anti-inflammatory and antioxidant properties .
Comparison with Similar Compounds
2,4,7-Trihydroxy-9,10-dihydrophenanthrene can be compared with other dihydrophenanthrene derivatives, such as:
- 4,7-Dihydroxy-2,3,6-trimethoxyphenanthrene
- 4,6,7-Trihydroxy-2,3-dimethoxyphenanthrene
- 2,6-Dihydroxy-3,4,7-trimethoxy-9,10-dihydrophenanthrene
These compounds share similar structural features but differ in the number and position of hydroxyl and methoxy groups. The unique arrangement of hydroxyl groups in this compound contributes to its specific radical-scavenging and anti-inflammatory activities .
Properties
IUPAC Name |
9,10-dihydrophenanthrene-2,4,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-10-3-4-12-8(5-10)1-2-9-6-11(16)7-13(17)14(9)12/h3-7,15-17H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQKVXUXKVNUBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C1C=C(C=C3)O)C(=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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